molecular formula C19H16ClN3O3 B2791117 2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1797721-83-5

2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2791117
CAS No.: 1797721-83-5
M. Wt: 369.81
InChI Key: YHIYKORGOGKHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide (CAS 1797721-83-5) is an organic compound with the molecular formula C 19 H 16 ClN 3 O 3 and a molecular weight of 369.80 g/mol . This complex molecule features a hybrid structure combining a benzodioxin group, a pyrazole ring, and a chlorinated benzamide substituent . This structural design suggests potential for bioactive properties. The presence of the 2-chlorobenzoyl group may confer greater metabolic stability and affinity for biological targets, while the benzodioxin core can influence lipophilicity and cellular permeability . Analyses of its molecular structure indicate it as a candidate with promising characteristics for the development of novel bioactive compounds, with potential research applications in neuropharmacology or as an antitumoral agent due to its capacity to potentially interact with multiple enzymatic systems . The compound is offered with a purity of 90% or higher and is available in various quantities for research purposes . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-16-6-2-1-5-15(16)19(24)22-13-9-21-23(10-13)11-14-12-25-17-7-3-4-8-18(17)26-14/h1-10,14H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIYKORGOGKHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent choices, and purification methods to ensure high yield and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is likely that the compound interacts with enzymes or receptors in biological systems, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

  • 2-Bromo-N-(pyrazol-4-yl)benzamide :
    This analog replaces chlorine with bromine. DFT studies reveal that bromine’s larger atomic radius increases steric hindrance but enhances electrostatic stabilization compared to chlorine. Both compounds exhibit strong hydrogen bonding, though the bromo derivative shows slightly higher thermodynamic stability .
  • 2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride :
    Substitution at the 2,6-positions with fluorine alters electronic properties, increasing electronegativity and bioavailability. The pyrazole’s 3-position linkage (vs. 4-position in the target compound) reduces steric compatibility with planar receptors .

Benzodioxin-Containing Compounds

  • N-(2,3-Dihydro-1,4-Benzodioxin-2-yl Carbonyl)Piperazine :
    A key intermediate in synthesizing the antihypertensive drug Doxazosin, this compound highlights the benzodioxin group’s role in enhancing pharmacokinetics. Unlike the target compound, it lacks a pyrazole moiety but shares the benzodioxin-carbonyl linkage, underscoring structural versatility in drug design .
  • N-{1-[(Benzodioxin-2-yl)Methyl]-Pyrazol-4-yl}-4-Oxo-4-Phenylbutanamide (BG03305): Replacing the chloro-benzamide with a phenylbutanamide group increases molecular weight (391.42 vs.

Pharmacological Analogs: P2X7 Receptor Antagonists

  • 2-Chloro-N-((4,4-Difluoro-1-Hydroxycyclohexyl)Methyl)-5-(5-Fluoropyrimidin-2-yl)Benzamide :
    This potent P2X7 antagonist shares the 2-chlorobenzamide core but incorporates fluorinated cyclic and heteroaromatic groups. Its CNS penetrability suggests that chloro-benzamides with hydrophobic substituents (e.g., fluoropyrimidine) enhance blood-brain barrier permeability .
  • (1H-Pyrazol-4-yl)Acetamide Antagonists: These compounds lack the benzodioxin group but retain the pyrazole-benzamide scaffold.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Property Reference
Target Compound C₁₉H₁₆ClN₃O₃ 393.80 2-Cl, benzodioxin-methyl-pyrazol-4-yl N/A (Theoretical) -
2-Bromo-N-(pyrazol-4-yl)benzamide C₁₉H₁₆BrN₃O₃ 438.25 2-Br, pyrazol-4-yl Stabilized by H-bonding/electrostatics
2,6-Difluoro-N-(pyrazol-3-yl)benzamide HCl C₁₀H₈ClF₂N₃O 530.75 2,6-F, pyrazol-3-yl Enhanced electronegativity
Doxazosin Intermediate C₂₃H₂₅N₅O₅·CH₄O₃S 547.58 Benzodioxin-carbonyl-piperazine Antihypertensive intermediate
BG03305 (Phenylbutanamide analog) C₂₂H₂₁N₃O₄ 391.42 4-Oxo-4-phenylbutanamide Research compound (no human use)
P2X7 Antagonist (Fluoropyrimidine analog) C₁₉H₁₇ClF₃N₃O₂ 423.81 5-Fluoropyrimidinyl, difluoro-hydroxycyclohexyl Potent CNS-penetrable antagonist

Research Findings and Implications

  • Computational Insights : DFT studies on halogenated benzamides suggest that chloro-substitution optimizes a balance between steric effects and electronic stabilization, making the target compound a promising candidate for receptor binding .
  • Synthetic Feasibility : The benzodioxin-methyl group can be efficiently introduced using methods analogous to those for Doxazosin intermediates, such as single-step carbonylations .
  • Pharmacological Potential: Structural parallels to P2X7 antagonists imply that the target compound may exhibit anti-inflammatory or neuroprotective effects, though experimental validation is needed .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}benzamide, and how can reaction conditions be optimized?

  • Answer : Use a multi-step approach:

Coupling Reactions : React 2-chlorobenzoyl chloride with 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine in anhydrous DMF using EDCI/HOBt as coupling agents.

Solvent/Temperature : Maintain 0–5°C during coupling to minimize side reactions.

Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol. Monitor purity via HPLC (≥95% purity) and confirm via melting point analysis.

Q. Which analytical techniques are essential for structural elucidation, and how should spectral data be interpreted?

  • Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC (e.g., pyrazole C-H at δ 7.8–8.2 ppm, benzodioxin methylene at δ 4.2–4.5 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzodioxin ether stretches (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns.
  • X-Ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the benzodioxin-pyrazole linkage.

Q. How should preliminary biological activity screening be designed to prioritize targets?

  • Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays (48–72 hr exposure).
  • Control Compounds : Include staurosporine (apoptosis inducer) and erlotinib (EGFR inhibitor) for benchmarking.

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action and target engagement?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., VEGFR2; PDB ID: 4ASD). Prioritize residues forming hydrogen bonds with the benzamide carbonyl.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized recombinant protein.
  • CRISPR Knockout Models : Validate target relevance by assessing loss of activity in EGFR-/- cell lines.

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance potency and selectivity?

  • Answer :

  • Analog Synthesis : Modify substituents:

  • Benzamide Ring : Replace Cl with F or CF3 to modulate electron-withdrawing effects.

  • Benzodioxin Moiety : Introduce methyl groups to improve lipophilicity (logP).

  • Bioassay Data : Correlate IC50 values with structural features (see Table 1 ).

  • 3D-QSAR : Apply CoMFA to predict activity cliffs.

    Table 1 : Hypothetical SAR for Pyrazole-Benzodioxin Derivatives

    Substituent (R)IC50 (EGFR, nM)logP
    -Cl58 ± 32.9
    -F42 ± 22.7
    -CF335 ± 43.4

Q. How can contradictions between biochemical and cellular assay results be resolved?

  • Answer :

  • Permeability Testing : Measure LogD (octanol-water) to assess cellular uptake. Use PAMPA assays for passive diffusion.
  • Metabolic Stability : Pre-incubate compound with liver microsomes; quantify parent compound via LC-MS.
  • Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins DiscoverX) to identify polypharmacology.

Q. What methodologies evaluate metabolic stability and guide structural optimization for improved pharmacokinetics?

  • Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) + NADPH. Identify phase I metabolites (e.g., hydroxylation at benzodioxin methylene) via LC-HRMS.
  • Structural Modifications : Block labile sites (e.g., replace methylene with cyclopropyl).
  • CYP Inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions.

Q. Which in vivo models are suitable for preclinical toxicity and efficacy profiling?

  • Answer :

  • Acute Toxicity : Determine LD50 in CD-1 mice (OECD 423 guidelines). Monitor serum ALT/AST for hepatotoxicity.
  • Xenograft Models : Evaluate tumor growth inhibition in BALB/c nude mice with HCT-116 colorectal tumors (oral dosing, 10–50 mg/kg).
  • Histopathology : Assess liver, kidney, and cardiac tissue post-treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.